molecular formula C13H22O6 B3042110 Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside CAS No. 50705-56-1

Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside

Cat. No. B3042110
CAS RN: 50705-56-1
M. Wt: 274.31 g/mol
InChI Key: HKUZYSYUFMRRNR-UVOCVTCTSA-N
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Description

Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside is a crucial compound used in biomedical research . It is commonly employed as a masking agent for drugs targeting specific diseases . Its unique chemical structure allows it to selectively mask drug molecules, enhancing their therapeutic effectiveness and reducing off-target side effects .


Synthesis Analysis

The synthesis of Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside involves a series of reactions . The process includes Mitsunobu inversion at O-3, di-O-isopropylidenation of phenyl-1-thio-d-alloside, and anomeric deprotection on treatment with NBS/CaCO3 .


Molecular Structure Analysis

The molecular structure of Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside contains a total of 43 bonds; 21 non-H bonds, 1 rotatable bond, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 6 ethers .


Chemical Reactions Analysis

The chemical reactions involving Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside are complex and varied. It is used as a substrate for various reactions in the field of organic chemistry .


Physical And Chemical Properties Analysis

Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside has a molecular weight of 274.313g/mol and a molecular formula of C13H22O6 . It contains a total of 41 atoms; 22 Hydrogen atoms, 13 Carbon atoms, and 6 Oxygen atoms .

Future Directions

The future directions of Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside research are promising. Its unique properties make it a valuable compound in biomedical research, particularly in the development of targeted drug therapies .

properties

IUPAC Name

(1R,2S,6S,7S,9R)-7-methoxy-4,4,12,12-tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-12(2)15-6-7-8(17-12)9-10(11(14-5)16-7)19-13(3,4)18-9/h7-11H,6H2,1-5H3/t7-,8-,9+,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZYSYUFMRRNR-UVOCVTCTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C(O2)OC)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)OC)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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